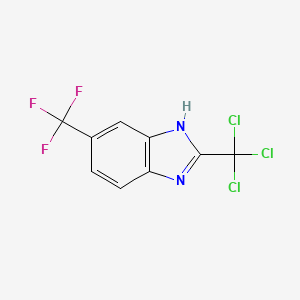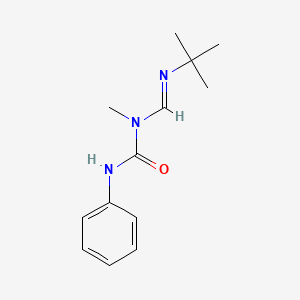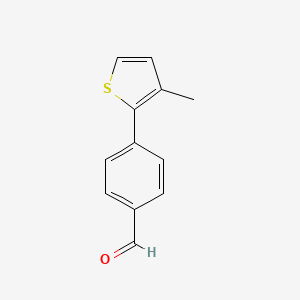![molecular formula C12H16F2O2S B12539421 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene CAS No. 847684-97-3](/img/structure/B12539421.png)
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a sulfanyl group attached to a diethoxyethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene typically involves the reaction of 1,2-difluorobenzene with a suitable sulfanyl reagent. One common method is the nucleophilic substitution reaction where 1,2-difluorobenzene reacts with 2,2-diethoxyethylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its mechanism may involve binding to specific enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-dimethylbenzene
- 3-[(2,2-Diethoxyethyl)sulfanyl]-4-fluorobenzoic acid
- 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene
Uniqueness
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene is unique due to the presence of both fluorine atoms and a sulfanyl group, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
847684-97-3 |
|---|---|
Molekularformel |
C12H16F2O2S |
Molekulargewicht |
262.32 g/mol |
IUPAC-Name |
4-(2,2-diethoxyethylsulfanyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C12H16F2O2S/c1-3-15-12(16-4-2)8-17-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
JUWOARFOSJNXPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CSC1=CC(=C(C=C1)F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)


![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)




![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
